molecular formula C7H7BrO2SZn B3262204 5-Ethoxycarbonyl-2-thienylzinc bromide CAS No. 352530-37-1

5-Ethoxycarbonyl-2-thienylzinc bromide

Cat. No.: B3262204
CAS No.: 352530-37-1
M. Wt: 300.5 g/mol
InChI Key: YFPILNMHJDQSAK-UHFFFAOYSA-M
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Chemical Reactions Analysis

5-Ethoxycarbonyl-2-thienylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox processes under appropriate conditions.

Common reagents used in these reactions include palladium catalysts for cross-coupling and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reactants used but generally involve the formation of new carbon-carbon or carbon-heteroatom bonds .

Scientific Research Applications

Organic Synthesis

Carbon-Carbon Bond Formation:
5-Ethoxycarbonyl-2-thienylzinc bromide is primarily employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of biaryl compounds and other complex organic structures by coupling with various electrophiles. The general mechanism involves the nucleophilic attack of the organozinc reagent on an electrophile, typically facilitated by a palladium catalyst.

Substitution Reactions:
The compound can also participate in nucleophilic substitution reactions. The zinc-bromide bond can be replaced by other nucleophiles, including halides, amines, and alcohols, under appropriate conditions. This versatility makes it useful for synthesizing diverse organic compounds.

Biological Applications

Synthesis of Bioactive Molecules:
In biological research, this compound is utilized to synthesize biologically active molecules. These synthesized compounds can be further studied for their interactions with biological targets, aiding in drug discovery and development.

Pharmaceutical Chemistry:
The compound's ability to form carbon-carbon bonds is pivotal in the pharmaceutical industry for developing new drugs. It allows chemists to construct complex molecular architectures that may exhibit desired therapeutic effects.

Materials Science

Development of Functional Materials:
In materials science, this compound can be used to create functional materials with specific electronic or optical properties. Its application in synthesizing heterocyclic compounds contributes to the development of advanced materials used in electronics and photonics .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various synthetic applications:

  • Study on Electrophilic Aminations: A research article demonstrated the use of organozinc pivalates, including derivatives like this compound, in electrophilic aminations with anthranils. The reactions yielded aniline derivatives that underwent cyclization under acidic conditions, showcasing the reagent's utility in synthesizing nitrogen-containing heterocycles .
  • Heterocyclic Nanographenes: Recent advances have shown that organozinc compounds can be integral in synthesizing polycyclic heteroaromatic molecules, indicating that this compound could play a role in developing novel nanomaterials with unique properties .

Summary Table of Applications

Application AreaSpecific UseKey Benefits
Organic SynthesisCross-coupling reactionsFormation of biaryl compounds
Biological ApplicationsSynthesis of bioactive moleculesDrug discovery and development
Materials ScienceDevelopment of functional materialsCreation of advanced electronic and photonic materials
Electrophilic AminationsReaction with anthranilsSynthesis of nitrogen-containing heterocycles

Biological Activity

5-Ethoxycarbonyl-2-thienylzinc bromide is an organozinc compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by its thienyl group and ethoxycarbonyl substituent, which contribute to its reactivity and potential biological effects. It is typically used as a reagent in organic synthesis, particularly in reactions involving electrophilic amination and the formation of heterocycles.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The thienyl moiety may facilitate binding to these targets through π-π stacking interactions or hydrogen bonding, while the ethoxycarbonyl group can enhance solubility and stability in biological systems.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Signal Transduction Modulation : It may influence signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Anticancer Properties : Studies suggest that this compound may exhibit anticancer activity by modulating pathways involved in cell growth and apoptosis. For instance, it has been shown to suppress Akt phosphorylation, which is linked to tumor progression in various cancers .
  • Antimicrobial Activity : Preliminary studies indicate that organozinc compounds can possess antimicrobial properties. The specific efficacy of this compound against bacterial and fungal strains remains an area for further exploration .

Case Studies

Several case studies have documented the biological effects of this compound:

  • Cancer Cell Lines : In vitro studies using human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis. The compound's mechanism was linked to the inhibition of the Akt signaling pathway .
  • Histopathological Analysis : Histopathological evaluations in animal models showed that administration of this compound led to significant changes in tumor morphology, indicating its potential as a therapeutic agent .
  • Electrophilic Amination Reactions : The compound has been utilized in synthetic methodologies to create biologically active derivatives through electrophilic amination reactions. These derivatives have shown promise in further biological testing .

Data Table: Biological Activities Overview

Activity TypeObservationsReferences
AnticancerInhibition of Akt phosphorylation; reduced viability in cancer cells
AntimicrobialPotential activity against various microbial strains (needs further study)
Synthetic ApplicationsUsed in electrophilic amination reactions yielding bioactive derivatives

Properties

IUPAC Name

bromozinc(1+);ethyl 2H-thiophen-2-ide-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7O2S.BrH.Zn/c1-2-9-7(8)6-4-3-5-10-6;;/h3-4H,2H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPILNMHJDQSAK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=[C-]S1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2SZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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